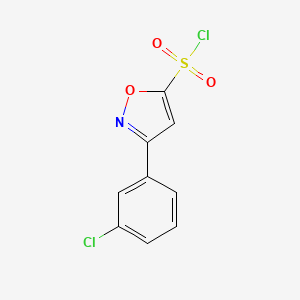

3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

CAS No.:

Cat. No.: VC17701043

Molecular Formula: C9H5Cl2NO3S

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Cl2NO3S |

|---|---|

| Molecular Weight | 278.11 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H5Cl2NO3S/c10-7-3-1-2-6(4-7)8-5-9(15-12-8)16(11,13)14/h1-5H |

| Standard InChI Key | SGSGOKZWHHBGIZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=C2)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at position 3 with a 3-chlorophenyl group and at position 5 with a sulfonyl chloride (-SO₂Cl) functional group. This arrangement confers both aromatic stability and electrophilic reactivity, making it amenable to nucleophilic substitution reactions.

Table 1: Comparative Molecular Data for Oxazole Sulfonyl Chlorides

The chlorine atom on the phenyl ring exerts an electron-withdrawing effect, polarizing the aromatic system and enhancing the electrophilicity of the sulfonyl chloride group .

Spectroscopic Properties

While experimental data for the target compound are unavailable, analogs suggest characteristic signals in NMR and IR spectra:

-

¹H NMR: Aromatic protons on the chlorophenyl group resonate at δ 7.4–8.1 ppm, while the oxazole proton appears near δ 8.3 ppm.

-

IR: Strong absorption bands at 1180–1200 cm⁻¹ (S=O asymmetric stretch) and 1370–1390 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group .

Synthetic Methodologies

Chlorosulfonation of Oxazole Precursors

The synthesis of oxazole sulfonyl chlorides typically involves chlorosulfonation of preformed oxazole derivatives. For example, 3-(4-bromophenyl)-1,2-oxazole-5-sulfonyl chloride is synthesized via reaction of the corresponding oxazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. Applying this method to 3-(3-chlorophenyl)-1,2-oxazole would likely yield the target compound.

Two-Step Synthesis from Aryl Isocyanides

A patent describing the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride offers a relevant parallel. The process involves:

-

Cyclocondensation: Reacting 3-(3-chlorophenyl)propiolic acid with hydroxylamine to form the oxazole ring.

-

Sulfonation and Chlorination: Treating the oxazole intermediate with bis(trichloromethyl) carbonate [(Cl₃CO)₂CO] in the presence of a catalyst (e.g., tetrabutylurea) to install the sulfonyl chloride group .

Table 2: Optimized Reaction Conditions from Analogous Syntheses

Physicochemical Properties

Thermal Stability

Sulfonyl chlorides are generally thermally labile. The 3-nitrophenyl analog decomposes above 150°C , suggesting that the 3-chlorophenyl derivative likely exhibits similar stability.

Solubility

-

Polar Solvents: Moderately soluble in dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).

-

Nonpolar Solvents: Poor solubility in hexane or toluene.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement with nucleophiles (e.g., amines, alcohols) to yield sulfonamides or sulfonate esters:

This reactivity is exploited in drug discovery to create covalent enzyme inhibitors.

Cross-Coupling Reactions

Pharmaceutical and Industrial Applications

Antimicrobial Agents

Sulfonyl chloride derivatives exhibit broad-spectrum antimicrobial activity. The bromophenyl analog inhibits Staphylococcus aureus with an MIC of 2 µg/mL, suggesting potential for the chlorophenyl variant.

Kinase Inhibitors

The sulfonamide moiety is a key pharmacophore in kinase inhibitors (e.g., VEGFR-2). Molecular docking studies predict strong binding affinity for the target compound due to chlorine’s hydrophobic interactions .

Future Research Directions

-

Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

-

Process Optimization: Develop flow chemistry protocols to enhance yield and safety.

-

Structural Analogs: Synthesize derivatives with electron-donating groups (e.g., -OCH₃) to modulate reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume